molecular formula C14H22N2O6 B14620191 3'-O-(1-Ethoxyethyl)thymidine CAS No. 60134-98-7

3'-O-(1-Ethoxyethyl)thymidine

Cat. No.: B14620191
CAS No.: 60134-98-7
M. Wt: 314.33 g/mol
InChI Key: YIACVQYMUNRFIY-FGHRXAJISA-N
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Description

3'-O-(1-Ethoxyethyl)thymidine is a thymidine derivative modified at the 3'-hydroxyl position with an ethoxyethyl group. This modification serves as a protective group in oligonucleotide synthesis, enhancing stability during chemical reactions. The ethoxyethyl group balances steric bulk and hydrophobicity, offering reversible protection for downstream applications in drug development or nucleic acid chemistry .

Properties

CAS No.

60134-98-7

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H22N2O6/c1-4-20-9(3)21-10-5-12(22-11(10)7-17)16-6-8(2)13(18)15-14(16)19/h6,9-12,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9?,10-,11+,12+/m0/s1

InChI Key

YIACVQYMUNRFIY-FGHRXAJISA-N

Isomeric SMILES

CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCOC(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(1-Ethoxyethyl)thymidine typically involves the protection of the hydroxyl groups of thymidine, followed by the selective introduction of the ethoxyethyl group at the 3’-position. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of Ethoxyethyl Group: The protected thymidine is then reacted with ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxyethyl group at the 3’-position.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 3’-O-(1-Ethoxyethyl)thymidine.

Industrial Production Methods: Industrial production of 3’-O-(1-Ethoxyethyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3’-O-(1-Ethoxyethyl)thymidine can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethoxyethyl group, converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted thymidine.

    Substitution: Formation of various nucleoside derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-O-(1-Ethoxyethyl)thymidine is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs. It is also employed in the study of nucleoside modifications and their effects on DNA stability and function.

Biology: In cell biology, 3’-O-(1-Ethoxyethyl)thymidine is used to synchronize cells in the S phase of the cell cycle. It is also utilized in the study of DNA replication and repair mechanisms.

Medicine: The compound is investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analogs that can inhibit viral replication.

Industry: 3’-O-(1-Ethoxyethyl)thymidine is used in the production of modified nucleosides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and molecular biology tools.

Mechanism of Action

The mechanism of action of 3’-O-(1-Ethoxyethyl)thymidine involves its incorporation into DNA during replication. The ethoxyethyl modification can affect the interaction of the nucleoside with DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to altered DNA stability and function, making it useful in various research and therapeutic applications.

Comparison with Similar Compounds

Positional Isomerism and Functional Group Diversity

  • N3- and O2-Modified Derivatives (Compounds 5, 7, 8)

    • N3-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (5) and O2-modified analogues () exhibit modifications at the nucleobase (N3) or sugar ring (O2) positions, unlike 3'-O-(1-Ethoxyethyl)thymidine, which modifies the 3'-OH.
    • These derivatives are synthesized via alkylation or thiol-ene reactions, yielding viscous oils or solids (melting point 168–170°C for Compound 8) .
    • Applications: Primarily studied as adducts in tobacco-related DNA damage, contrasting with 3'-O-ethoxyethyl’s role in oligonucleotide synthesis.
  • 3',5'-Di-O-benzoylthymidine

    • Benzoyl groups at both 3' and 5' positions () provide dual protection, enabling selective deprotection in multi-step syntheses.
    • Physical properties include distinct Rf values (0.30, brown-black stain) and IR peaks (1695 cm⁻¹ for carbonyl), differing from ethoxyethyl’s expected spectral profile .

Pharmacokinetic and Molecular Interaction Profiles

  • 3′-O-Acyl Derivatives

    • In silico ADMET predictions () highlight that acylated thymidines (e.g., acetyl, benzoyl) exhibit varied metabolic stability. For example, 3′-O-acetyl derivatives show higher plasma protein binding (>90%) compared to smaller groups like ethoxyethyl .
    • Binding affinity studies (Table 3, ) reveal that acyl groups at 3'-O reduce interactions with FimH receptors (−6.2 to −7.8 kcal/mol), suggesting steric hindrance effects relevant to antibacterial applications .
  • 3′-Deoxy-3′-Fluorothymidine ([18F]FLT) A radiopharmaceutical () with a fluorine atom replacing 3'-OH, used in PET imaging of cellular proliferation. Unlike ethoxyethyl, this irreversible modification prevents further nucleotide elongation, limiting its utility to diagnostic roles .

Data Tables

Table 2. ADMET and Binding Affinity Comparison

Compound logP Plasma Protein Binding (%) Binding Affinity (kcal/mol)
3′-O-Acetyl-thymidine 1.2 92 −6.2
3′-O-Benzoyl-thymidine 2.5 95 −7.8
3′-O-(1-Ethoxyethyl)thymidine* ~1.8 ~85 N/A

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